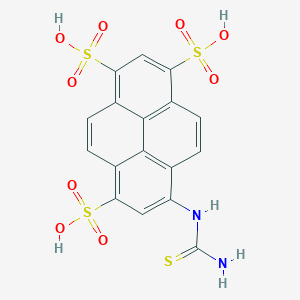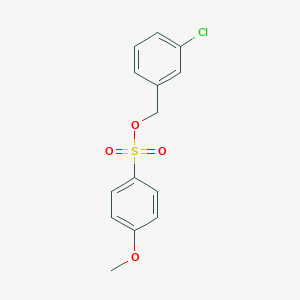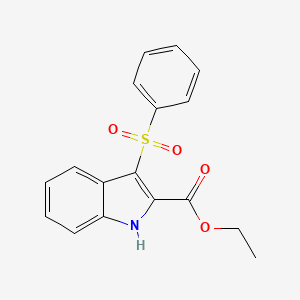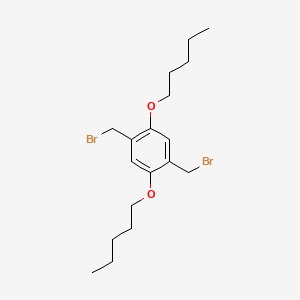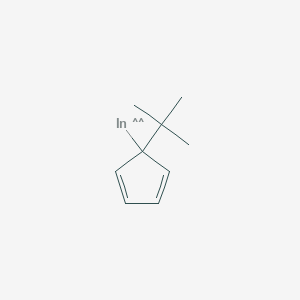
CID 71341983
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] . This compound is a derivative of indium, a post-transition metal, and is characterized by the presence of a cyclopentadienyl ring substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] typically involves the reaction of indium trichloride with a cyclopentadienyl derivative under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of indium.
Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include indium oxides, reduced indium species, and substituted cyclopentadienyl derivatives .
Scientific Research Applications
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organometallic compounds and catalysts.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is utilized in the production of semiconductors and electronic materials.
Mechanism of Action
The mechanism by which Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopentadienyl ring facilitates binding to these targets, while the indium center participates in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-dimethyl: Similar structure but with additional methyl groups on the cyclopentadienyl ring.
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-2,4-diethyl: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and applications, making it a valuable compound in various fields .
Properties
CAS No. |
138214-81-0 |
|---|---|
Molecular Formula |
C9H13In |
Molecular Weight |
236.02 g/mol |
InChI |
InChI=1S/C9H13.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3; |
InChI Key |
YENYDHNZYFNKOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C=CC=C1)[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


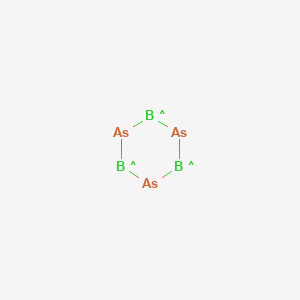
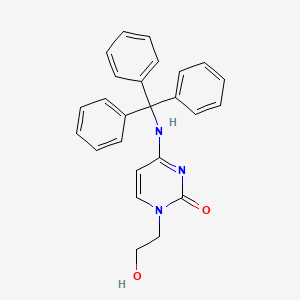
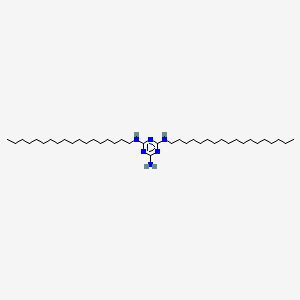
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
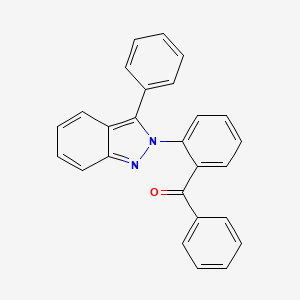
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)
![({[(2S)-4-(Benzenesulfonyl)but-3-en-2-yl]oxy}methyl)benzene](/img/structure/B14262121.png)
![2-[(3-Methylphenoxy)methyl]naphthalene](/img/structure/B14262131.png)
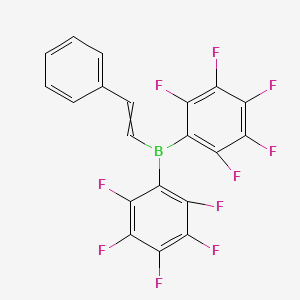
![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
